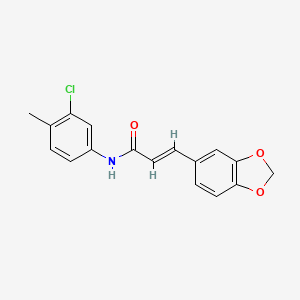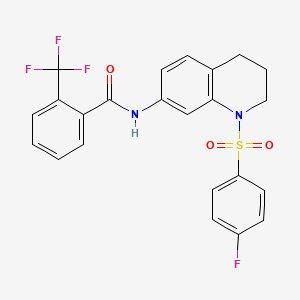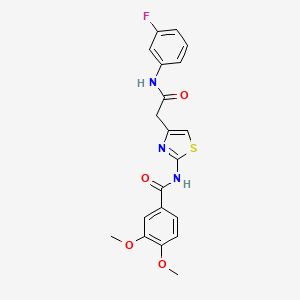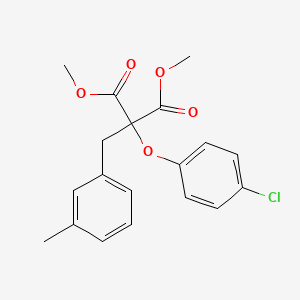
(E)-3-(1,3-benzodioxol-5-yl)-N-(3-chloro-4-methylphenyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to a class of organic molecules with potential biological activities, characterized by the presence of benzodioxole and chloro-methylphenyl groups attached to an enamide backbone. Such compounds are often explored for their diverse chemical reactivities and potential applications in pharmaceuticals and materials science.
Synthesis Analysis
Synthesis of related compounds involves base-catalyzed Claisen-Schmidt condensation reactions, utilizing aldehydes and ketones as starting materials. For instance, chalcone derivatives have been synthesized through the reaction of substituted benzaldehydes with acetophenones in the presence of a base, indicating a potential pathway for synthesizing the compound of interest (Salian et al., 2018).
Molecular Structure Analysis
X-ray crystallography and Density Functional Theory (DFT) calculations are commonly employed to elucidate the molecular structure. Related compounds have shown diverse molecular conformations and supramolecular aggregations, influenced by intramolecular hydrogen bonding and π-π stacking interactions (Glidewell et al., 2018).
Chemical Reactions and Properties
Compounds in this class may undergo various chemical reactions, including cyclization and functionalization, depending on the substituents present and the reaction conditions. Electrophilic cyclization of enamides, for example, has been reported, suggesting potential reactivity pathways for the target compound (Danilyuk et al., 2016).
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis:
- The synthesis of related compounds involving complex intramolecular cyclizations and cyclofunctionalizations has been a subject of study. For instance, the synthesis of 4-aryl-N-(thiophen-3-yl)but-3-enamides has been explored using polyphosphoric acid and chlorosulfanylarenes, leading to the formation of various complex structures (Danilyuk, Vas’kevich, Vas’kevich, & Vovk, 2016).
Molecular-Electronic Structures and Aggregation:
- Studies have examined the polarized molecular-electronic structures and supramolecular aggregation in similar compounds. For example, the molecular structures of certain benzodioxolyl propenones have been analyzed, revealing intramolecular N—H⋯O hydrogen bonds and various hydrogen bonding patterns (Low, Cobo, Nogueras, Cuervo, Abonía, & Glidewell, 2004).
Antioxidant Activity:
- Research on derivatives of this compound includes studies on their antioxidant activity. For instance, a series of novel pyrrolidine-carboxylic acid derivatives have been synthesized, with some compounds showing potent antioxidant activities (Tumosienė, Kantminienė, Jonuškienė, Peleckis, Belyakov, & Mickevičius, 2019).
Anticancer and Antimicrobial Applications:
- Several studies have been conducted to explore the anticancer and antimicrobial properties of related compounds. For example, the synthesis and evaluation of benzamide derivatives with potential antimicrobial activities (Wu, Fan, Pan, Zhai, Niu, Li, & Mei, 2014).
Crystal Structure Analysis:
- Crystal structure analysis of related compounds has been a focus area. The crystal structure of benzamide derivatives like 1-(1,3-benzodioxol-5-ylcarbonyl) piperidine has been determined, with implications for understanding their binding sites (Yavari, Souri, Sirouspour, & Djahaniani, 2006).
Propiedades
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(3-chloro-4-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO3/c1-11-2-5-13(9-14(11)18)19-17(20)7-4-12-3-6-15-16(8-12)22-10-21-15/h2-9H,10H2,1H3,(H,19,20)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBDDBZFWPGKFMY-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C=CC2=CC3=C(C=C2)OCO3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(3-chloro-4-methylphenyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(2-Chloroacetyl)amino]-N-methylcyclopentane-1-carboxamide](/img/structure/B2494336.png)
![(2-{[2-(4-Fluorophenyl)-1H-indol-3-yl]thio}ethyl)amine](/img/structure/B2494337.png)
![3-(2-Ethoxyphenoxy)-7-[(4-fluorophenyl)methoxy]chromen-4-one](/img/structure/B2494339.png)
![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(p-tolyl)butanamide](/img/structure/B2494340.png)




![1-[3-[4-(Benzenesulfonyl)-2,3-dimethyl-5-pyrrol-1-ylpyrrol-1-yl]propyl]imidazole](/img/structure/B2494348.png)
![N-[2,2-dichloro-1-(4-chlorophenyl)sulfonylethenyl]-4-methylbenzamide](/img/structure/B2494349.png)